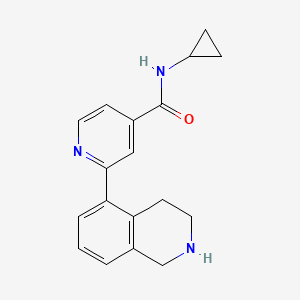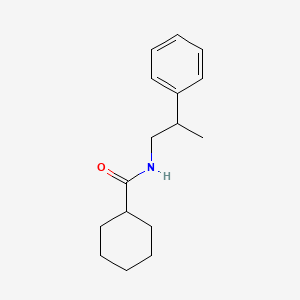
N-(2-phenylpropyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylpropyl)cyclohexanecarboxamide, also known as CPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a non-opioid analgesic, which means it can relieve pain without causing addiction or dependence. CPP is also known for its ability to enhance learning and memory, making it a promising candidate for the treatment of cognitive disorders.
作用机制
The exact mechanism of action of N-(2-phenylpropyl)cyclohexanecarboxamide is not fully understood. However, it is believed that N-(2-phenylpropyl)cyclohexanecarboxamide acts on the sigma-1 receptor, which is a protein involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by N-(2-phenylpropyl)cyclohexanecarboxamide is thought to modulate neurotransmitter release, leading to its analgesic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can modulate various biochemical and physiological processes in the body. For example, N-(2-phenylpropyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, leading to its cognitive-enhancing effects. N-(2-phenylpropyl)cyclohexanecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which are involved in the development of chronic pain.
实验室实验的优点和局限性
One of the major advantages of using N-(2-phenylpropyl)cyclohexanecarboxamide in lab experiments is its non-opioid nature, which means it can be used to study pain without the risk of addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using N-(2-phenylpropyl)cyclohexanecarboxamide is its relatively low potency compared to other analgesics, which may require higher doses to achieve the desired effects.
未来方向
There are several future directions for research on N-(2-phenylpropyl)cyclohexanecarboxamide. One area of research is the development of more potent analogs of N-(2-phenylpropyl)cyclohexanecarboxamide that can be used at lower doses. Another area of research is the investigation of the long-term effects of N-(2-phenylpropyl)cyclohexanecarboxamide on cognitive function and pain relief. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of N-(2-phenylpropyl)cyclohexanecarboxamide in humans.
合成方法
N-(2-phenylpropyl)cyclohexanecarboxamide can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with phenylacetic acid to form 2-phenylcyclohexanone. The second step involves the reduction of 2-phenylcyclohexanone with sodium borohydride to form N-(2-phenylpropyl)cyclohexanone. Finally, N-(2-phenylpropyl)cyclohexanone is converted into N-(2-phenylpropyl)cyclohexanecarboxamide by reacting it with ammonium acetate.
科学研究应用
N-(2-phenylpropyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as a non-opioid analgesic. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can effectively relieve pain in animal models without causing addiction or dependence. N-(2-phenylpropyl)cyclohexanecarboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Studies have shown that N-(2-phenylpropyl)cyclohexanecarboxamide can enhance learning and memory in animal models.
属性
IUPAC Name |
N-(2-phenylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-13(14-8-4-2-5-9-14)12-17-16(18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJRWFIZWKWRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylpropyl)cyclohexanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
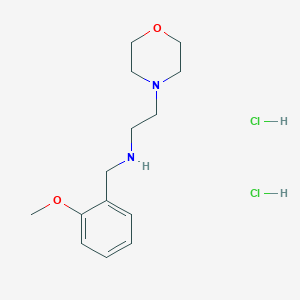
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)

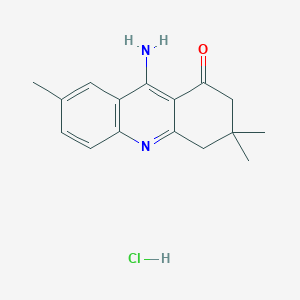
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
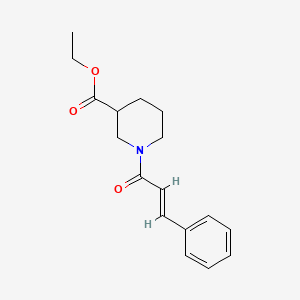
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
